molecular formula C17H15N3O3S B12452259 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid

Cat. No.: B12452259
M. Wt: 341.4 g/mol
InChI Key: HYPSBECGTOZHQX-UHFFFAOYSA-N
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Description

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a morpholine ring, a phenyl group, and a thiazolo-pyridine moiety, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid can be achieved through various methods. One notable method involves the use of a Nd-YAG laser for a solvent-free approach. This method utilizes a laser with a wavelength of 355 nm, a pulse frequency of 10 Hz, and a pulse duration of 8 ns. The reaction is rapid and straightforward, providing a solvent-, metal-, and base-free method with good yield and a substantial reduction in reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of renewable resources, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-morpholin-4-yl-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C17H15N3O3S/c21-16(22)12-10-13(11-4-2-1-3-5-11)18-15-14(12)24-17(19-15)20-6-8-23-9-7-20/h1-5,10H,6-9H2,(H,21,22)

InChI Key

HYPSBECGTOZHQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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